(3-(furan-2-yl)-1H-pyrazol-4-yl)methanol
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Overview
Description
(3-(furan-2-yl)-1H-pyrazol-4-yl)methanol is an organic compound that features a furan ring and a pyrazole ring connected through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(furan-2-yl)-1H-pyrazol-4-yl)methanol typically involves the formation of the furan and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furan and pyrazole rings. The methanol group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-(furan-2-yl)-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The furan and pyrazole rings can be reduced under hydrogenation conditions.
Substitution: The hydrogen atoms on the rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products
Oxidation: Furan-2-carboxaldehyde or furan-2-carboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furan or pyrazole derivatives.
Scientific Research Applications
(3-(furan-2-yl)-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-(furan-2-yl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The furan and pyrazole rings play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxaldehyde: Similar in structure but lacks the pyrazole ring.
Pyrazole-4-carboxylic acid: Contains the pyrazole ring but lacks the furan ring.
(3-(furan-2-yl)-1H-pyrazol-4-yl)ethanol: Similar structure with an ethanol group instead of methanol.
Uniqueness
(3-(furan-2-yl)-1H-pyrazol-4-yl)methanol is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties
Biological Activity
The compound (3-(furan-2-yl)-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological significance, exhibiting a wide range of biological effects including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the synthesis, characterization, and biological activities of this compound, supported by data tables, case studies, and relevant research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction of furan derivatives with hydrazine or its derivatives. The structural confirmation is achieved through various spectroscopic techniques such as NMR and mass spectrometry.
Table 1: Characterization Techniques
Technique | Purpose |
---|---|
NMR Spectroscopy | Structural confirmation |
Mass Spectrometry | Molecular weight determination |
IR Spectroscopy | Functional group identification |
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, this compound has been tested against Gram-positive and Gram-negative bacteria using the Kirby-Bauer disk diffusion method.
Table 2: Antimicrobial Activity Results
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 15 | 0.5 mg/mL |
Staphylococcus aureus | 18 | 0.3 mg/mL |
Bacillus subtilis | 12 | 0.7 mg/mL |
The compound demonstrated a notable zone of inhibition against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using DPPH and hydroxyl radical scavenging assays. The results indicate that the compound effectively neutralizes free radicals, suggesting its potential use in preventing oxidative stress-related diseases.
Table 3: Antioxidant Activity Results
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH Scavenging | 25 |
Hydroxyl Radical Scavenging | 30 |
Case Studies
In a study focusing on the pharmacological evaluation of pyrazole derivatives, this compound was included among several synthesized compounds. The study highlighted its dual action as both an antimicrobial and antioxidant agent, reinforcing its therapeutic potential .
Computational Studies
Computational studies using molecular docking simulations have provided insights into the binding interactions of this compound with various biological targets. These studies suggest that the compound exhibits favorable binding affinities with key residues in target proteins, which may contribute to its observed biological activities .
Properties
IUPAC Name |
[5-(furan-2-yl)-1H-pyrazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-4,11H,5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVHLORFXXTWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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